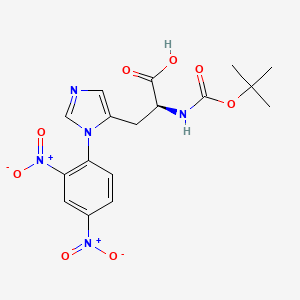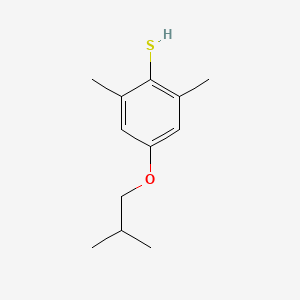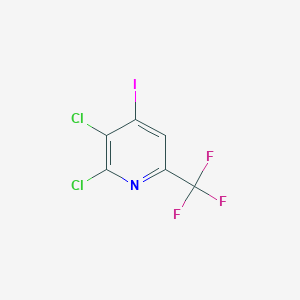
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl2F3IN. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a pyridine ring. It is a white to light yellow solid and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyridine derivative followed by iodination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the halogen atoms can form strong interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
Comparison: 2,3-Dichloro-4-iodo-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6HCl2F3IN |
|---|---|
Peso molecular |
341.88 g/mol |
Nombre IUPAC |
2,3-dichloro-4-iodo-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HCl2F3IN/c7-4-2(12)1-3(6(9,10)11)13-5(4)8/h1H |
Clave InChI |
FTHMZXVPUBNNJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



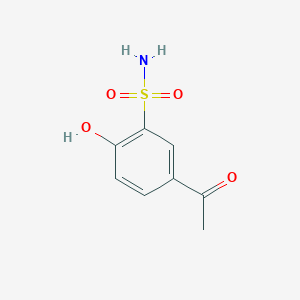
![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
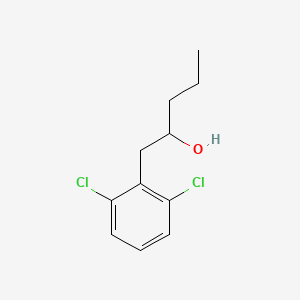

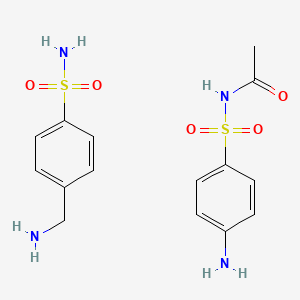





![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
